molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2627255
CAS No.: 552881-02-4
M. Wt: 168.22
InChI Key: RHPUOPUXYYBHMN-UHFFFAOYSA-N
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Description

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse pharmacological activities. This compound is a fusion of two pharmaceutically active moieties: triazole and thiadiazine. The ability of this compound to form hydrogen bonds makes it a precise pharmacophore with a bioactive profile, allowing it to interact specifically with various target receptors .

Scientific Research Applications

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” depend on its specific properties and usage . For instance, some of its energetic salts exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .

Preparation Methods

The synthesis of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine derivatives. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with phenacyl bromides in the presence of a base such as potassium hydroxide. The reaction is usually carried out in refluxing ethanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include bases like potassium hydroxide, solvents like ethanol, and catalysts such as piperidine. Major products formed from these reactions include various substituted triazolothiadiazine derivatives with potential pharmacological activities.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor function. For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . The pathways involved in its action include disruption of enzyme-substrate interactions and modulation of signal transduction pathways.

Comparison with Similar Compounds

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the resulting bioactive profile, making it a valuable compound for drug design and development.

Properties

IUPAC Name

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPUOPUXYYBHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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